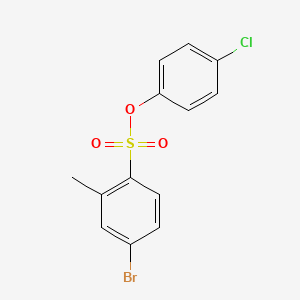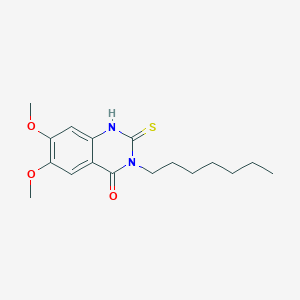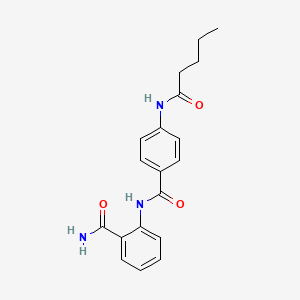![molecular formula C16H19Cl2NO4 B4837050 2-(2,5-Dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one](/img/structure/B4837050.png)
2-(2,5-Dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one
Descripción general
Descripción
2-(2,5-Dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both chlorinated aromatic and spirocyclic moieties in its structure suggests it may exhibit interesting biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine under acidic or basic conditions.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy moiety can be introduced via a nucleophilic substitution reaction, where a dichlorophenol derivative reacts with an appropriate electrophilic intermediate.
Final Coupling Step: The final step involves coupling the spirocyclic intermediate with the dichlorophenoxy group under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Aplicaciones Científicas De Investigación
2-(2,5-Dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Agrochemicals: Possible application as a herbicide or pesticide due to its chlorinated aromatic structure.
Material Science: Utilization in the synthesis of advanced materials, such as polymers or coatings, owing to its unique spirocyclic structure.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one is not fully understood. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure may enable it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A well-known herbicide with a similar dichlorophenoxy group.
Spiro[4.5]decane derivatives: Compounds with similar spirocyclic cores, used in various chemical and pharmaceutical applications.
Uniqueness
2-(2,5-Dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one is unique due to the combination of its dichlorophenoxy and spirocyclic moieties. This dual structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO4/c1-11(23-14-10-12(17)2-3-13(14)18)15(20)19-6-4-16(5-7-19)21-8-9-22-16/h2-3,10-11H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIERPMWFPFOJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)OCCO2)OC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B4836968.png)
![2-[4-(dimethylsulfamoyl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4836973.png)
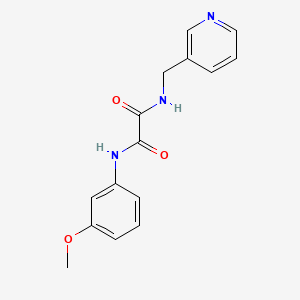
![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-phenylacetamide](/img/structure/B4836978.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl methanesulfonate](/img/structure/B4836987.png)
![5-(4-chlorophenyl)-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B4836999.png)
![2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4837003.png)
![N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4837009.png)
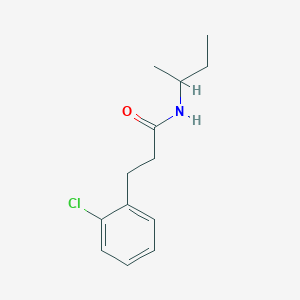
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B4837017.png)
![N-(2-methoxyethyl)-2-{[4-(1-methyl-1-phenylethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4837023.png)
